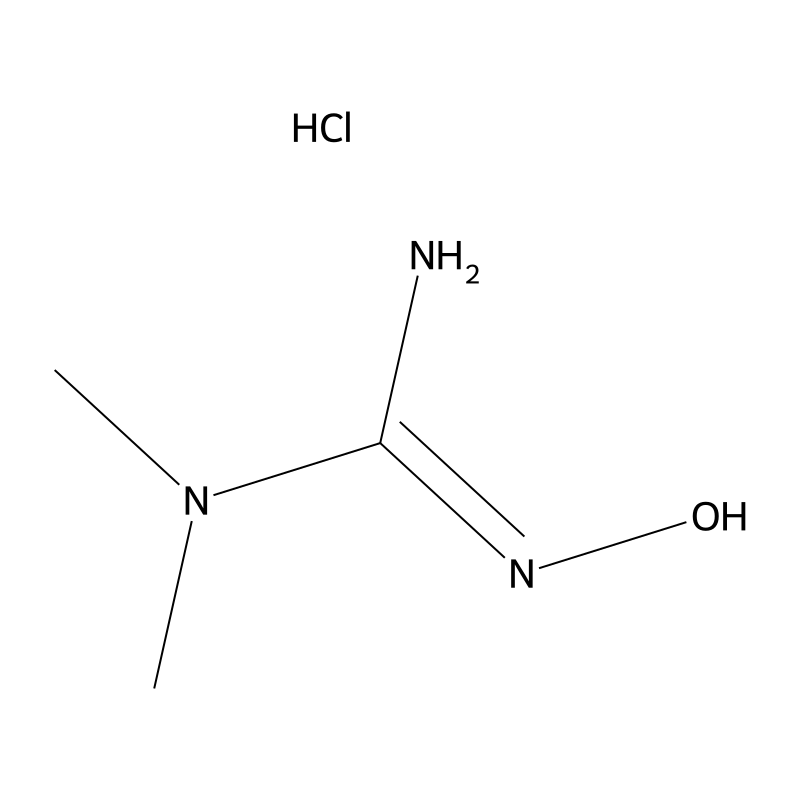

2-Hydroxy-1,1-dimethylguanidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Disperse Dyes

Scientific Field: Textile Technology and Fashion Design

Summary of the Application: The study was aimed at synthesizing disperse dyes in the derivative of 2-amino-4-chloro-5-formylthiazole by conventional diazotization and couplings with pyridone and resorcinol.

Methods of Application: The dyes were characterized by visible absorption spectroscopy, IR spectral studies, and 1H and 13C NMR.

Results or Outcomes: The dyed fabrics showed very good to excellent wash fastness and moderate to good light and perspiration fastness properties.

Drug Modification

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: The work is about the modification of primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds.

Methods of Application: The crystal structures of both compounds were confirmed to be imine-based zwitterionic products via single-crystal X-ray diffraction (SC-XRD) analysis.

Results or Outcomes: Compound geometries calculated in the DFT (Density Functional Theory) study showed reasonably good agreement with the experimentally determined structural parameters.

Synthesis of Bicyclic Guanidine-Containing Compounds

Scientific Field: Organic Chemistry

Summary of the Application: The synthesis of bicyclic guanidine-containing compounds such as 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole 146 has received considerable attention due to their unique properties as superbases and application in organocatalysis.

Results or Outcomes: These compounds have been found to have unique properties as superbases and have found application in organocatalysis.

Biological Applications of Guanidines

Scientific Field: Biochemistry and Medicinal Chemistry

Summary of the Application: Guanidines have found application in a diversity of biological activities.

Results or Outcomes: Guanidines have been found to have a variety of biological activities, including acting as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists.

Synthesis of Acyclic Guanidines

Summary of the Application: The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine.

Methods of Application: Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation.

Results or Outcomes: Despite the similarity between urea and thiourea, the former has received much less attention; however, its application in guanidine synthesis has also been proved.

Preparation of Cyclic Guanidines

2-Hydroxy-1,1-dimethylguanidine hydrochloride is a white, odorless crystalline powder with the molecular formula C₃H₁₀ClN₃O and a molecular weight of approximately 139.58 g/mol . It is highly soluble in water, which makes it suitable for various applications in biochemical and pharmaceutical contexts .

- Deprotonation: The hydroxyl group can act as a weak acid, allowing for potential deprotonation under basic conditions.

- Substitution Reactions: The guanidine moiety can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms that can serve as nucleophiles.

- Condensation Reactions: It can also react with carbonyl compounds to form imines or related structures.

These reactions are essential for its utility in synthesizing other compounds or modifying its properties for specific applications.

2-Hydroxy-1,1-dimethylguanidine hydrochloride exhibits various biological activities:

- Antidiabetic Effects: Research indicates that this compound may influence glucose metabolism and insulin sensitivity, making it a candidate for diabetes management .

- Neuroprotective Properties: Some studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

The exact mechanisms of these biological activities are still being explored, but they highlight the compound's therapeutic potential.

The synthesis of 2-Hydroxy-1,1-dimethylguanidine hydrochloride typically involves:

- Starting Materials: The synthesis often begins with dimethylurea and appropriate aldehydes or ketones.

- Reaction Conditions: The reaction may require acidic or basic conditions to facilitate the formation of the guanidine structure.

- Purification: After synthesis, the product is usually purified through recrystallization or chromatography to achieve high purity levels.

These methods ensure that the compound retains its desired properties for further applications.

2-Hydroxy-1,1-dimethylguanidine hydrochloride has several applications across different fields:

- Pharmaceuticals: It is explored as a potential drug candidate for managing metabolic disorders.

- Research: Used in biochemical assays and studies investigating metabolic pathways and enzyme activities.

- Chemical Synthesis: Acts as an intermediate in the production of other organic compounds.

Its versatility makes it valuable in both academic research and industrial applications.

Studies on the interactions of 2-Hydroxy-1,1-dimethylguanidine hydrochloride with various biological systems reveal:

- Protein Binding: The compound may interact with specific proteins involved in glucose metabolism.

- Enzyme Inhibition: Preliminary data suggest that it might inhibit certain enzymes, which could contribute to its biological effects .

Further research is necessary to fully elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 2-Hydroxy-1,1-dimethylguanidine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-Dimethylguanidine hydrochloride | C₃H₁₀ClN₃ | Lacks hydroxyl group; primarily used as a reagent |

| Guanidine | CH₈N₄ | Simple structure; used in various chemical syntheses |

| N,N-Dimethylurea | C₃H₈N₂O | Urea derivative; used in agriculture and pharmaceuticals |

Uniqueness of 2-Hydroxy-1,1-dimethylguanidine Hydrochloride

What sets 2-Hydroxy-1,1-dimethylguanidine hydrochloride apart is its hydroxyl group, which enhances its solubility and reactivity compared to similar compounds. This feature contributes to its biological activity and potential therapeutic applications.